molecular formula C19H18N2O B11049345 3-Methyl-1-(4-methylphenyl)-4-[(Z)-1-(4-methylphenyl)methylidene]-1H-pyrazol-5-one

3-Methyl-1-(4-methylphenyl)-4-[(Z)-1-(4-methylphenyl)methylidene]-1H-pyrazol-5-one

Cat. No.: B11049345
M. Wt: 290.4 g/mol
InChI Key: PMOGVLJJRLLTLS-PDGQHHTCSA-N
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Description

3-Methyl-1-(4-methylphenyl)-4-[(Z)-1-(4-methylphenyl)methylidene]-1H-pyrazol-5-one is a synthetic organic compound belonging to the pyrazolone class. These compounds are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(4-methylphenyl)-4-[(Z)-1-(4-methylphenyl)methylidene]-1H-pyrazol-5-one typically involves the condensation of 4-methylbenzaldehyde with 3-methyl-1-(4-methylphenyl)-1H-pyrazol-5-one under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(4-methylphenyl)-4-[(Z)-1-(4-methylphenyl)methylidene]-1H-pyrazol-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced pyrazolone compounds.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often involve reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated pyrazolone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

3-Methyl-1-(4-methylphenyl)-4-[(Z)-1-(4-methylphenyl)methylidene]-1H-pyrazol-5-one has several scientific research applications, including:

    Medicinal Chemistry: The compound may exhibit anti-inflammatory, analgesic, or antimicrobial properties, making it a potential candidate for drug development.

    Material Science: Pyrazolone derivatives are used in the synthesis of dyes and pigments.

    Biological Studies: The compound can be used as a probe to study various biological processes and interactions.

Mechanism of Action

The mechanism of action of 3-Methyl-1-(4-methylphenyl)-4-[(Z)-1-(4-methylphenyl)methylidene]-1H-pyrazol-5-one would depend on its specific biological activity. For example, if it exhibits anti-inflammatory properties, it may inhibit the production of pro-inflammatory cytokines or enzymes like cyclooxygenase. The molecular targets and pathways involved would vary based on the compound’s specific effects.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-1-phenyl-3-pyrazolone: Known for its analgesic and anti-inflammatory properties.

    1-Phenyl-3-methyl-5-pyrazolone: Used in the synthesis of dyes and pigments.

    4-Methyl-1-(4-methylphenyl)-3-pyrazolone: Exhibits similar biological activities and chemical properties.

Uniqueness

3-Methyl-1-(4-methylphenyl)-4-[(Z)-1-(4-methylphenyl)methylidene]-1H-pyrazol-5-one is unique due to its specific structural features, which may confer distinct biological activities and chemical reactivity compared to other pyrazolone derivatives.

Properties

Molecular Formula

C19H18N2O

Molecular Weight

290.4 g/mol

IUPAC Name

(4Z)-5-methyl-2-(4-methylphenyl)-4-[(4-methylphenyl)methylidene]pyrazol-3-one

InChI

InChI=1S/C19H18N2O/c1-13-4-8-16(9-5-13)12-18-15(3)20-21(19(18)22)17-10-6-14(2)7-11-17/h4-12H,1-3H3/b18-12-

InChI Key

PMOGVLJJRLLTLS-PDGQHHTCSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=C\2/C(=NN(C2=O)C3=CC=C(C=C3)C)C

Canonical SMILES

CC1=CC=C(C=C1)C=C2C(=NN(C2=O)C3=CC=C(C=C3)C)C

Origin of Product

United States

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